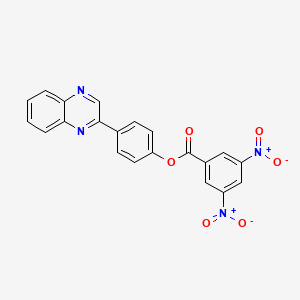![molecular formula C24H26N4O4S B15017855 N-benzyl-2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}benzamide](/img/structure/B15017855.png)
N-benzyl-2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes benzyl, dimethylsulfamoyl, phenylglycyl, and benzamide groups. Its unique configuration allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of catalysts and reaction conditions is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or related derivatives.
Scientific Research Applications
N-benzyl-2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}benzamide involves its interaction with specific molecular targets. For instance, as an allosteric activator of human glucokinase, it binds to the allosteric site of the enzyme, enhancing its catalytic activity . This interaction is facilitated by hydrogen bonding and hydrophobic interactions with key residues in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
N-benzimidazol-2-yl benzamide: Known for its role as an allosteric activator of human glucokinase.
N-phenylglycyl benzamide: Shares structural similarities but differs in its functional groups and reactivity.
Uniqueness
N-benzyl-2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}benzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C24H26N4O4S |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
N-benzyl-2-[[2-[N-(dimethylsulfamoyl)anilino]acetyl]amino]benzamide |
InChI |
InChI=1S/C24H26N4O4S/c1-27(2)33(31,32)28(20-13-7-4-8-14-20)18-23(29)26-22-16-10-9-15-21(22)24(30)25-17-19-11-5-3-6-12-19/h3-16H,17-18H2,1-2H3,(H,25,30)(H,26,29) |
InChI Key |
JUGRMHJXJDBPRL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B15017773.png)
![(2E)-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide](/img/structure/B15017776.png)
![3,4,5-trimethoxy-N-[4-(pentyloxy)phenyl]benzamide](/img/structure/B15017777.png)
![N-(3-fluorophenyl)-2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15017779.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]nonane-1-sulfonohydrazide](/img/structure/B15017790.png)
![4-[(4-chlorobenzyl)oxy]-N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B15017791.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-7-nitro-1-benzothiophene-2-carboxamide](/img/structure/B15017800.png)
acetyl}hydrazinylidene)-N-(naphthalen-2-yl)butanamide](/img/structure/B15017803.png)
![4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl benzoate](/img/structure/B15017811.png)
![3-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B15017813.png)

![(2E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3,4-dimethylphenyl)prop-2-enamide](/img/structure/B15017825.png)
![(3E)-3-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide](/img/structure/B15017836.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B15017846.png)
